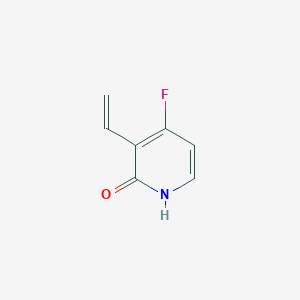

3-Ethenyl-4-fluoropyridin-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethenyl-4-fluoropyridin-2-OL, also known as 4-fluoro-3-vinylpyridin-2-ol, is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a vinyl group at the 3-position of the pyridine ring, along with a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The vinyl group can be introduced through various vinylation reactions, often involving the use of vinyl halides or vinyl boronic acids under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of 3-Ethenyl-4-fluoropyridin-2-OL may involve large-scale fluorination and vinylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperatures ranging from 20°C to 500°C depending on the specific reagents and catalysts used .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-fluoropyridin-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The vinyl group can be reduced to form ethyl derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Formation of 4-fluoro-3-vinylpyridin-2-one.

Reduction: Formation of 4-fluoro-3-ethylpyridin-2-ol.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Ethenyl-4-fluoropyridin-2-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

4-Fluoropyridin-2-ol: Lacks the vinyl group, making it less reactive in certain chemical reactions.

3-Vinylpyridin-2-ol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

2-Fluoropyridin-3-ol: The position of the fluorine atom is different, leading to variations in chemical behavior.

Uniqueness

3-Ethenyl-4-fluoropyridin-2-OL is unique due to the combination of the fluorine atom and the vinyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-Ethenyl-4-fluoropyridin-2-OL is a heterocyclic compound characterized by a pyridine ring substituted with a fluorine atom and an ethenyl group. Its molecular formula is CHFNO, indicating the presence of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : Utilizing fluorinated pyridine derivatives as starting materials.

- Condensation Reactions : Involving the reaction of pyridine derivatives with ethenyl compounds.

- Biocatalytic Methods : Employing microorganisms such as Burkholderia sp. for the conversion of related compounds into this compound .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realm of pharmaceuticals. Notably, fluorinated pyridines are often studied for their ability to interact with biological targets, leading to potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in biochemical pathways, which can be beneficial in treating diseases where these pathways are dysregulated.

- Receptor Binding : Interaction studies have demonstrated its binding affinity to various receptors, suggesting its potential role as a drug candidate .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antiviral Activity : A study on related fluorinated compounds indicated antiviral properties against viruses such as HSV, HIV, and Polio .

- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

- Structural Activity Relationship (SAR) : Research has focused on understanding how structural modifications impact biological activity, revealing that the presence of the ethenyl group significantly enhances reactivity compared to other pyridine derivatives .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluoropyridine | Fluorine at position 2 | Higher reactivity in nucleophilic substitution |

| 4-Fluoropyridine | Fluorine at position 4 | Commonly used in drug design due to favorable properties |

| 3-Ethenylpyridine | Ethenyl group without fluorine | Different reactivity profile; lacks electron-withdrawing effect |

| 2-Vinylpyridine | Vinyl group instead of ethenyl | Exhibits distinct polymerization properties |

This compound is unique due to its combination of both an ethenyl group and a fluorine atom on the pyridine ring, enhancing its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name |

3-ethenyl-4-fluoro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCCDMIDCRZWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.